Hydroxyisovaleroyl carnitine

Catalog No.
S871190
CAS No.
99159-87-2
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyisovaleroyl carnitine

CAS Number

99159-87-2

Product Name

Hydroxyisovaleroyl carnitine

IUPAC Name

(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IGLHHSKNBDXCEY-SECBINFHSA-N

SMILES

CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O

Synonyms

(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt

Canonical SMILES

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Isomeric SMILES

CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Potential Therapeutic Effects

Some researchers are exploring the potential therapeutic effects of HVC in various conditions. These include:

  • Muscle disorders: Studies suggest HVC might improve muscle function in some muscle diseases by enhancing energy metabolism within muscle cells [].
  • Fatigue: Limited research indicates HVC could potentially reduce fatigue, although more studies are needed to confirm this effect [].
  • Neurological conditions: Early investigations suggest HVC might have neuroprotective properties, but further research is necessary to understand its potential role in neurological disorders [].

It's important to note that these are just potential applications, and more research is required to confirm the efficacy and safety of HVC for any specific condition.

Challenges in HVC Research

There are several challenges associated with researching HVC:

  • Limited research: As mentioned earlier, HVC is a relatively new area of study, and there's a lack of extensive clinical trials to determine its effectiveness.
  • Safety profile: More research is needed to establish the safety profile of HVC, particularly for long-term use.

Hydroxyisovaleroyl carnitine is an acyl carnitine derivative, classified within the broader category of organic compounds known as acyl carnitines. These compounds consist of a fatty acid linked to carnitine through an ester bond. Hydroxyisovaleroyl carnitine is particularly notable for its hydrophobic nature and is practically insoluble in water, which categorizes it as a fatty ester lipid molecule . This compound plays a significant role in metabolic processes, particularly in the catabolism of branched-chain amino acids, such as leucine.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The ester bond may be reduced to yield the corresponding alcohol.
  • Substitution: Nucleophilic substitution reactions can occur at the ester bond.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The conditions for these reactions typically require careful control to optimize yields and minimize by-products.

As an endogenous metabolite, hydroxyisovaleroyl carnitine is involved in various biological activities. It participates in cellular metabolism and signaling pathways, influencing gene expression and enzyme activity. Specifically, it plays a crucial role in the leucine catabolic pathway, which is essential for energy production and metabolic regulation . Its presence in biological fluids like plasma and urine can indicate metabolic disorders, particularly those related to amino acid metabolism.

The synthesis of hydroxyisovaleroyl carnitine typically involves the esterification of hydroxyisovaleric acid with L-carnitine. This reaction is often facilitated by dehydrating agents such as dicyclohexylcarbodiimide. The general steps for synthesizing hydroxyisovaleroyl carnitine are as follows:

  • Activation of Hydroxyisovaleric Acid: React hydroxyisovaleric acid with dicyclohexylcarbodiimide and N-hydroxysuccinimide to form an active ester intermediate.
  • Coupling with L-Carnitine: The active ester is then coupled with L-carnitine in the presence of dimethylaminopyridine as a catalyst.
  • Purification: The crude product is purified using column chromatography.
  • Hydrolysis: Hydrolyze the product to obtain hydroxyisovaleric acid and L-carnitine.
  • Acidification: The mixture is acidified to yield the final product.

Hydroxyisovaleroyl carnitine has several applications in both clinical and research settings:

  • Metabolic Profiling: It serves as a biomarker for metabolic disorders involving branched-chain amino acids.
  • Supplementation: Potential use in dietary supplements aimed at enhancing energy metabolism or addressing specific deficiencies related to amino acid metabolism.
  • Research Tool: Utilized in studies investigating metabolic pathways and enzyme interactions .

Research indicates that hydroxyisovaleroyl carnitine interacts with various biomolecules, influencing enzymatic activities and cellular functions. It has been observed to modulate gene expression related to energy metabolism and may play a role in cellular signaling pathways that regulate metabolic homeostasis. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

Hydroxyisovaleroyl carnitine shares structural similarities with several other acyl carnitines, including:

CompoundDescription
3-Hydroxyisovaleryl-L-carnitineA non-deuterated form of hydroxyisovaleroyl carnitine, involved in similar metabolic pathways.
Glutaryl-L-carnitineAnother acyl carnitine involved in fatty acid metabolism, particularly in energy production from fats.
Propionyl-L-carnitineUsed therapeutically for cardiovascular diseases; it plays a role in energy metabolism similar to hydroxyisovaleroyl carnitine.

Uniqueness: Hydroxyisovaleroyl carnitine is distinguished by its specific involvement in the leucine catabolic pathway and its unique chemical structure, which allows it to serve as an endogenous metabolite indicative of certain metabolic conditions . Its hydrophobic properties also differentiate it from other more soluble acyl carnitines.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

261.15762283 g/mol

Monoisotopic Mass

261.15762283 g/mol

Heavy Atom Count

18

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-04-14

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